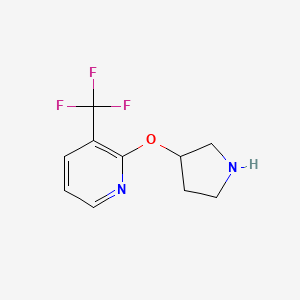
2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine
Overview
Description
2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine, also known as PF-06747775, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of pyridine derivatives and has a unique structure that makes it a promising candidate for drug development.
Scientific Research Applications
Synthesis of Alkyl Aminopyrroles
A study by Khlebnikov et al. (2018) explores using a trifluoromethyl-containing building block, similar to 2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine, for synthesizing trifluoromethyl-substituted aminopyrroles. This method leverages the 2H-azirine ring expansion strategy.
Functionalization of Trifluoromethyl-Substituted Pyridines
Schlosser and Marull (2003) describe the selective metalation and subsequent functionalization of 2-(trifluoromethyl)pyridine, which can be carboxylated or otherwise modified at specific positions. This research highlights the versatile chemistry of trifluoromethyl-substituted pyridines (Schlosser & Marull, 2003).
Synthesis of COMT Inhibitor Intermediates
Kiss, Ferreira, and Learmonth (2008) developed novel routes to 2-trifluoromethyl-nicotinic acid derivatives, involving the synthesis of the pyridine ring from simple fluorinated precursors. These compounds serve as key intermediates for manufacturing a COMT inhibitor (Kiss et al., 2008).
Trifluoroacetylation of Arenes
Keumi, Shimada, Takahashi, and Kitajima (1990) demonstrated the use of 2-(Trifluoroacetoxy)pyridine for trifluoroacetylating arenes under Friedel–Crafts conditions, yielding trifluoromethyl aryl ketones. This process involves the reaction of TFAP with various arenes in the presence of aluminum chloride (Keumi et al., 1990).
Synthesis of Pesticide Intermediates
Lu Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a significant fluorine-containing pyridine derivative used in pesticide synthesis. This research evaluates various synthesis processes for this compound (Lu Xin-xin, 2006).
Synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine
A study by Lan Zhi-li (2011) on the synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one, achieving a yield of 63.5% with 98.6% purity under optimized conditions (Lan Zhi-li, 2011).
Acid-Catalyzed Ring Opening Reactions
Gazizov et al. (2015) investigated acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides, which involves the use of trifluoroacetic acid. This process leads to the formation of substituted dibenzoxanthenes and other derivatives (Gazizov et al., 2015).
Docking and QSAR Studies of Kinase Inhibitors
Caballero et al. (2011) conducted docking and quantitative structure–activity relationship (QSAR) studies on compounds structurally related to 2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine, exploring their inhibitory activity as c-Met kinase inhibitors (Caballero et al., 2011).
Organocatalysis Featuring Rare Aldehyde/Ketone Combinations
Hayashi, Sekizawa, Yamaguchi, and Gotoh (2007) found that the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine is an effective organocatalyst in an asymmetric intramolecular aldol reaction. This showcases a unique combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi et al., 2007).
properties
IUPAC Name |
2-pyrrolidin-3-yloxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-4-15-9(8)16-7-3-5-14-6-7/h1-2,4,7,14H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHSNLFIFFOPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yloxy)-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)
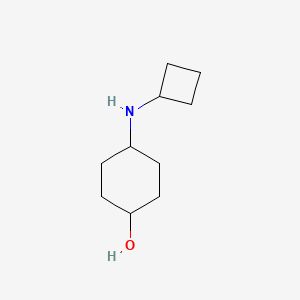
![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)
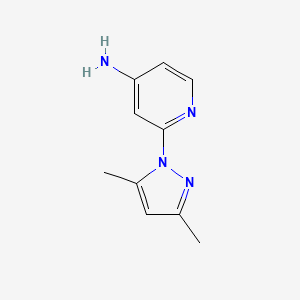

![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)

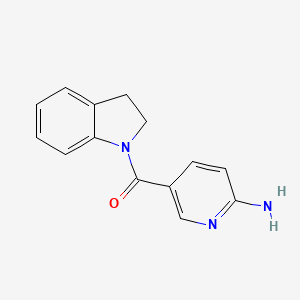
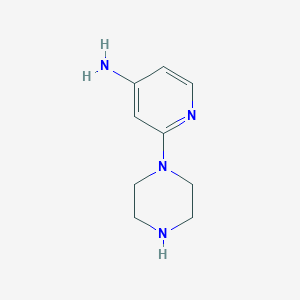
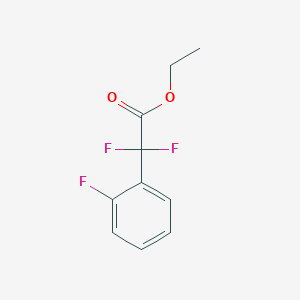
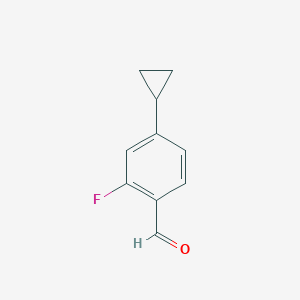
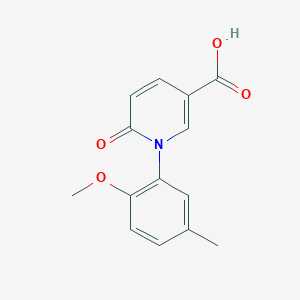
![N-[2-(azepan-1-yl)ethyl]cyclobutanamine](/img/structure/B1428008.png)
![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)